Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C8H7NO4. It is known for its unique structure, which includes a dioxolo ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of a pyridine derivative with a dioxolo compound under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate include other heterocyclic compounds with fused ring systems, such as:
- [1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid
- [1,3]Dioxolo[4,5-c]pyridine-4-carboxamide
Uniqueness
What sets this compound apart is its specific structure and the resulting chemical and biological properties. Its unique dioxolo-pyridine fusion makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl [1,3]dioxolo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-11-8(10)6-7-5(2-3-9-6)12-4-13-7/h2-3H,4H2,1H3 |
InChI Key |
GAUAEJIZWXKRLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1OCO2 |
Origin of Product |
United States |
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